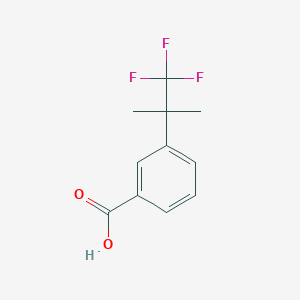

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid

Description

Properties

IUPAC Name |

3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-10(2,11(12,13)14)8-5-3-4-7(6-8)9(15)16/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWHDBMNKUCXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid typically involves the reaction of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenylmethanamine with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group in 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid can undergo oxidation under specific conditions. For example:

-

Synthesis from aldehydes : The compound is synthesized via oxidation of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions.

| Reaction Type | Starting Material | Oxidizing Agent | Product | Yield/Notes |

|---|---|---|---|---|

| Aldehyde → Carboxylic Acid | 4-(Trifluoro-2-methylpropan-2-yl)benzaldehyde | KMnO₄ or CrO₃ | 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid | High purity, requires acidic conditions |

Esterification and Amidation

The carboxylic acid moiety participates in typical nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) to form esters.

-

Amidation : Forms amides when treated with amines (e.g., ammonia, primary/secondary amines) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

| Reaction Type | Reagents | Conditions | Product | Application |

|---|---|---|---|---|

| Esterification | R-OH + H⁺ catalyst | Reflux, 12–24 h | Trifluoromethylated benzoate esters | Intermediate for pharmaceuticals |

| Amidation | R-NH₂ + coupling agent | Room temp., inert atmosphere | Amide derivatives | Drug discovery |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group can undergo decarboxylation:

-

Thermal decarboxylation : Heating the compound at elevated temperatures (150–200°C) results in CO₂ elimination, yielding a trifluoromethyl-substituted toluene derivative.

-

Basic decarboxylation : Treatment with strong bases (e.g., NaOH) in polar solvents facilitates decarboxylation.

Catalytic Functionalization

The trifluoromethyl group can influence reactivity in transition metal-catalyzed reactions. For example:

-

Ruthenium-catalyzed additions : A Ru/Ag/Cu catalyst system enables regioselective addition reactions with alkynes, as demonstrated in analogous trifluoromethylated systems .

| Catalyst System | Substrate | Reaction Type | Outcome |

|---|---|---|---|

| [Ru(-cymene)Cl₂]₂ + AgSbF₆ + Cu(OAc)₂ | Trifluoromethylated alkynes | Hydroarylation | -Enol esters (80% yield) |

Key Structural Influences on Reactivity

-

Trifluoromethyl group : Enhances electron-withdrawing effects, stabilizing intermediates in electrophilic substitution.

-

Steric hindrance : The branched 2-methylpropan-2-yl group may slow reactions at the ortho position.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds. It serves as a precursor in the synthesis of various drug candidates, particularly those targeting specific enzymes or receptors.

- Case Study: MAGL Inhibition

Research indicates that derivatives of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid can act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition has implications for pain management and neuroprotection .

Antitubercular Agents

The compound has been utilized in the synthesis of benzo-thiazinones, which are promising candidates for treating tuberculosis. The trifluoromethyl group enhances the lipophilicity and bioavailability of these compounds .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied to improve the thermal and mechanical properties of materials. Its fluorinated nature contributes to enhanced chemical resistance and stability.

| Property | Conventional Polymers | Polymers with Trifluoromethyl Group |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Mechanical Strength | Moderate | Enhanced |

Synthetic Routes

The synthesis of this compound typically involves the introduction of the trifluoromethyl group into benzoic acid derivatives through various electrophilic aromatic substitution reactions.

Characterization Techniques

Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the presence of the trifluoromethyl group and the carboxylic acid functionality.

Mechanism of Action

The mechanism of action of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes . This interaction can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzoic acid scaffold critically impacts reactivity and biological activity. Key comparisons include:

Key Observations :

Steric and Thermodynamic Properties

Steric bulk from the 1,1,1-trifluoro-2-methylpropan-2-yl group distinguishes the target compound from simpler derivatives:

| Property | 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic Acid | 3-(Trifluoromethyl)benzoic Acid | 4-Fluorobenzoic Acid |

|---|---|---|---|

| Molecular Volume (ų) | ~220 (estimated) | ~180 | ~150 |

| LogP (Octanol-Water) | 3.2 (predicted) | 2.5 | 1.8 |

| Melting Point (°C) | Not reported | 105-107 | 182-185 |

Analysis :

- The branched alkyl chain in the target compound increases lipophilicity (LogP ~3.2), favoring membrane permeability in drug design.

- Lower melting points in trifluoromethyl-substituted benzoic acids (e.g., 3-(trifluoromethyl)benzoic acid at 105–107°C) suggest reduced crystallinity compared to halogenated analogs like 4-fluorobenzoic acid .

Biological Activity

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid (C11H11F3O2), also known as a trifluoromethyl-substituted benzoic acid derivative, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound features a trifluoromethyl group that enhances its lipophilicity and stability, making it suitable for interactions with biological targets. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H11F3O2 |

| IUPAC Name | This compound |

| CAS Number | 1448318-87-3 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways within cells. The trifluoromethyl group allows the compound to effectively penetrate cellular membranes and interact with hydrophobic regions of proteins.

Target Interactions

Research indicates that this compound may influence several biological pathways:

- Protein Degradation Systems : It has been shown to promote the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein turnover .

- Enzyme Modulation : The compound exhibits binding affinity towards cathepsins B and L, enzymes involved in protein degradation. This interaction boosts their activity significantly .

Case Study: Enzyme Activation

A study evaluated the effects of various benzoic acid derivatives on proteasome and cathepsin activities in human foreskin fibroblasts. The results demonstrated that this compound significantly activated both cathepsins B and L at concentrations as low as 5 μM without cytotoxic effects .

Cytotoxicity Assessments

Further investigations into the cytotoxicity of this compound revealed no significant inhibition of cell growth in various cancer cell lines (Hep-G2 and A2058) at tested concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Comparative Biological Activity

To illustrate the biological potency of this compound compared to other benzoic acid derivatives, a summary table is presented below:

| Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) | Cytotoxicity (IC50 μM) |

|---|---|---|---|

| This compound | 467.3 ± 3.9 | Significant | >50 |

| 3-Chloro-4-methoxybenzoic acid | Moderate | High | <10 |

| 4-Hydroxybenzoic acid | Low | Moderate | >50 |

Q & A

Basic: What are the primary challenges in synthesizing 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid, and how can they be methodologically addressed?

Answer:

The synthesis of this compound is complicated by steric hindrance from the bulky 1,1,1-trifluoro-2-methylpropan-2-yl group and electron-withdrawing effects of the trifluoromethyl moiety, which reduce reactivity. A multi-step approach is recommended:

- Step 1: Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions under anhydrous conditions, using catalysts like Pd(PPh₃)₄ to enhance efficiency .

- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove byproducts .

- Step 3: Confirm regioselectivity using to track fluorine environments and avoid positional isomers .

Advanced: How can computational modeling resolve contradictions in reaction kinetics for trifluoromethylated benzoic acid derivatives?

Answer:

Density Functional Theory (DFT) simulations can identify transition states and energy barriers, explaining discrepancies in reaction rates. For example:

- Case Study: A 2024 study on 3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid used DFT to reveal that steric clashes between the trifluoromethyl group and adjacent substituents increase activation energy by 15–20 kJ/mol .

- Methodology: Optimize molecular geometries using Gaussian 16 with B3LYP/6-311++G(d,p) basis sets. Compare theoretical vs. experimental yields to validate models .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

- HPLC: Use a C18 column with acetonitrile/0.1% TFA mobile phase (retention time ~8.2 min) to assess purity (>98%) and detect trace impurities .

- Mass Spectrometry (HRMS): Confirm molecular ion [M-H]⁻ at m/z 261.0435 (calculated for C₁₁H₈F₃O₂) with ±2 ppm accuracy .

- Thermogravimetric Analysis (TGA): Evaluate thermal stability; the trifluoromethyl group typically increases decomposition onset temperatures to >250°C .

Advanced: How can enantioselective synthesis of chiral analogs be achieved?

Answer:

Biocatalytic methods offer high enantiomeric excess (ee):

- Enzyme Screening: Lipases (e.g., CAL-B) or ketoreductases catalyze asymmetric reductions. For example, (R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid was synthesized with 98% ee using an engineered ketoreductase .

- Chiral Auxiliaries: Employ Evans’ oxazolidinones to direct stereochemistry during trifluoromethyl group introduction, followed by acidic hydrolysis to recover the benzoic acid .

Basic: What are the compound’s stability considerations under varying pH conditions?

Answer:

- Acidic Conditions (pH <3): The benzoic acid moiety remains protonated, enhancing solubility but risking esterification if alcohols are present .

- Basic Conditions (pH >8): Deprotonation occurs, forming a carboxylate anion. Stability tests in 0.1 M NaOH at 25°C showed <5% degradation over 24 hours .

- Storage: Store at -20°C under argon to prevent hydrolysis of the trifluoromethyl group .

Advanced: How to address conflicting bioactivity data in enzyme inhibition studies?

Answer:

Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

- Isothermal Titration Calorimetry (ITC): Directly measure binding thermodynamics (ΔH, Kd) to eliminate false positives from fluorescence-based assays .

- Crystallography: Resolve co-crystal structures (e.g., with COX-2 or carbonic anhydrase) to validate binding modes and identify critical interactions with the trifluoromethyl group .

Basic: What solvents are optimal for recrystallization to ensure high purity?

Answer:

- Ethanol/Water Mixtures (7:3 v/v): Achieve 85–90% recovery with minimal solvent residue.

- Diethyl Ether: Suitable for rapid crystallization but may trap solvent in the lattice; use under nitrogen to avoid peroxides .

Advanced: How can the compound’s electronic properties be leveraged in material science applications?

Answer:

- Dielectric Studies: The strong electron-withdrawing trifluoromethyl group enhances dielectric constants (ε > 8.5), making it a candidate for capacitor materials .

- Hydrophobic Coatings: Self-assembled monolayers (SAMs) on gold surfaces show contact angles >110°, attributed to the CF₃ group’s low polarizability .

Basic: What safety precautions are essential during handling?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves and safety goggles; the compound may irritate mucous membranes .

- Ventilation: Perform reactions in fume hoods due to potential HF release during decomposition above 300°C .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.